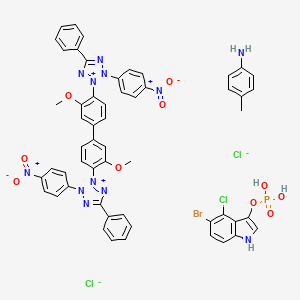

5-Bromo-4-chloro-3-indolyl phosphate disodium salt and 2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

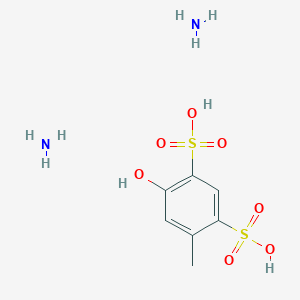

5-Bromo-4-chloro-3-indolyl phosphate disodium salt: is a chromogenic substrate used for the sensitive colorimetric detection of alkaline phosphatase activity. It is commonly used in various biochemical assays, including immunoblotting, in situ hybridization, and immunohistochemistry .

2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride: is a tetrazolium salt used in cell viability assays. It is reduced by cellular enzymes to form a colored formazan product, which can be quantified to assess cell viability and proliferation .

Métodos De Preparación

5-Bromo-4-chloro-3-indolyl phosphate disodium salt

Synthetic Routes: The synthesis involves the phosphorylation of 5-bromo-4-chloro-3-indolyl with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using automated reactors to ensure consistent quality and yield.

2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride

Synthetic Routes: The synthesis involves the reaction of 2,2-bis(4-nitrophenyl)-5,5-diphenyl-3,3-dimethoxy-4,4-diphenylene with tetrazolium chloride under controlled conditions.

Industrial Production Methods: Industrial production involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired tetrazolium salt.

Análisis De Reacciones Químicas

5-Bromo-4-chloro-3-indolyl phosphate disodium salt

Types of Reactions: It undergoes hydrolysis by alkaline phosphatase to form 5-bromo-4-chloro-3-indoxyl, which is further oxidized to form a blue dye.

Common Reagents and Conditions: The reaction typically involves the use of alkaline phosphatase and a suitable buffer system.

Major Products: The major product is 5,5′-dibromo-4,4′-dichloro-indigo, a blue dye.

2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride

Types of Reactions: It undergoes reduction by cellular enzymes to form a colored formazan product.

Common Reagents and Conditions: The reaction typically involves the use of cellular enzymes and a suitable buffer system.

Major Products: The major product is a colored formazan, which can be quantified spectrophotometrically.

Aplicaciones Científicas De Investigación

5-Bromo-4-chloro-3-indolyl phosphate disodium salt

Chemistry: Used in enzyme assays to detect alkaline phosphatase activity.

Medicine: Utilized in diagnostic assays to detect specific biomarkers.

Industry: Applied in quality control assays for biopharmaceutical production.

2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride

Chemistry: Used in redox reactions to study cellular metabolism.

Biology: Employed in cell viability assays to assess cell proliferation and cytotoxicity.

Medicine: Utilized in drug screening assays to evaluate the efficacy of potential therapeutic agents.

Industry: Applied in biotechnological processes to monitor cell growth and productivity.

Mecanismo De Acción

5-Bromo-4-chloro-3-indolyl phosphate disodium salt

Molecular Targets and Pathways: The primary target is alkaline phosphatase, an enzyme involved in dephosphorylation reactions.

2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride

Mechanism: It is reduced by cellular enzymes to form a colored formazan product.

Molecular Targets and Pathways: The primary targets are cellular enzymes involved in redox reactions.

Comparación Con Compuestos Similares

5-Bromo-4-chloro-3-indolyl phosphate disodium salt

Similar Compounds: 4-Nitrophenyl phosphate, 3,3′-Diaminobenzidine.

Uniqueness: It provides a highly sensitive and specific colorimetric detection method for alkaline phosphatase activity.

2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride

Propiedades

Fórmula molecular |

C55H45BrCl3N12O10P |

|---|---|

Peso molecular |

1251.3 g/mol |

Nombre IUPAC |

(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate;2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-2-ium;4-methylaniline;dichloride |

InChI |

InChI=1S/C40H30N10O6.C8H6BrClNO4P.C7H9N.2ClH/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6;;/h3-26H,1-2H3;1-3,11H,(H2,12,13,14);2-5H,8H2,1H3;2*1H/q+2;;;;/p-2 |

Clave InChI |

GDPIIVBVMSORRQ-UHFFFAOYSA-L |

SMILES canónico |

CC1=CC=C(C=C1)N.COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[Cl-].[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

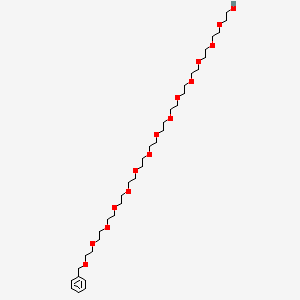

![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)